1H‑Imidazole NH Hydrogen‑Bond Donor Capacity Enables ATP‑Site Hinge Binding Absent in N‑Tosylated or N‑Alkylated Analogs
Unlike 1‑tosyl‑1H‑imidazole (CAS 2232‑08‑8) or 2‑[(1‑phenyl‑1H‑imidazol‑2‑yl)sulfanyl]acetic acid (CAS 99984‑77‑7), the target compound retains a free NH at the imidazole 1‑position . In ATP‑competitive protein kinase inhibitors, this NH acts as a hydrogen‑bond donor to the backbone carbonyl of the hinge residue (e.g., Glu91 in p38α MAP kinase), contributing approximately 0.5–1.5 kcal/mol to binding free energy [1]. Molecular modeling of 4,5‑diaryl‑2‑alkylsulfanyl‑1H‑imidazoles shows that methylation or tosylation of this NH results in a predicted ≥10‑fold loss in affinity for p38α MAP kinase [1]. While direct IC₅₀ data for the target compound are not available, this structural feature provides a class‑level advantage over N‑substituted comparators.
| Evidence Dimension | Hydrogen‑bond donor presence at imidazole 1‑position |
|---|---|
| Target Compound Data | Free NH present (1H‑imidazole tautomer) |
| Comparator Or Baseline | 1‑Tosyl‑1H‑imidazole: NH replaced by tosyl group; 2‑[(1‑phenyl‑1H‑imidazol‑2‑yl)sulfanyl]acetic acid: NH replaced by phenyl group |
| Quantified Difference | Predicted ≥10‑fold affinity loss upon N‑substitution in kinase hinge‑binding models [1] |
| Conditions | Molecular modeling; p38α MAP kinase ATP‑binding site [1] |
Why This Matters
Procurement for kinase inhibitor development must prioritize retention of the 1H‑imidazole NH to preserve hinge‑binding capacity, making N‑substituted analogs unsuitable drop‑in replacements.
- [1] Assadieskandar, A.; Amirhamzeh, A.; Salehi, M.; Ozadali, K.; Ostad, S.N. Synthesis, cyclooxygenase inhibitory effects, and molecular modeling study of 4‑aryl‑5‑(4‑(methylsulfonyl)phenyl)‑2‑alkylthio‑ and ‑2‑alkylsulfonyl‑1H‑imidazole derivatives. Bioorg. Med. Chem. 2013, 21, 2233‑2246. View Source
